

Variecolin: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

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Compound of Interest

Compound Name:	Variecolin
Cat. No.:	B3044253

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Abstract

Variecolin, a sesterterpenoid produced by the fungus *Aspergillus variecolor*, presents a unique and complex molecular architecture that has garnered significant interest in the scientific community. First isolated in 1991, its novel tetracyclic carbon skeleton and notable biological activities as an angiotensin II receptor antagonist and an immunosuppressant underscore its potential as a lead compound in drug discovery. This technical guide provides an in-depth analysis of the chemical structure and absolute stereochemistry of **variecolin**, supported by a compilation of spectroscopic data and a review of the experimental methodologies employed in its structural elucidation. Furthermore, this document explores the mechanistic basis of its biological functions through detailed signaling pathway diagrams.

Chemical Structure and Stereochemistry

Variecolin (IUPAC name: (3S,3aS,3bS,5E,6aR,9S,9aS,10aR,12aS)-9,10a,12a-Trimethyl-7-oxo-3-(prop-1-en-2-yl)-1,2,3,3a,3b,4,6a,7,8,9,9a,10,10a,11,12,12a-hexadecahydrobenzo[1]cycloocta[1,2-e]indene-6-carbaldehyde) is a tetracyclic sesterterpenoid with the molecular formula $C_{25}H_{36}O_2$ and a molecular weight of 368.55 g/mol .^[1] The molecule possesses a complex and rigid framework featuring a fused 5-8-6-5 ring system.

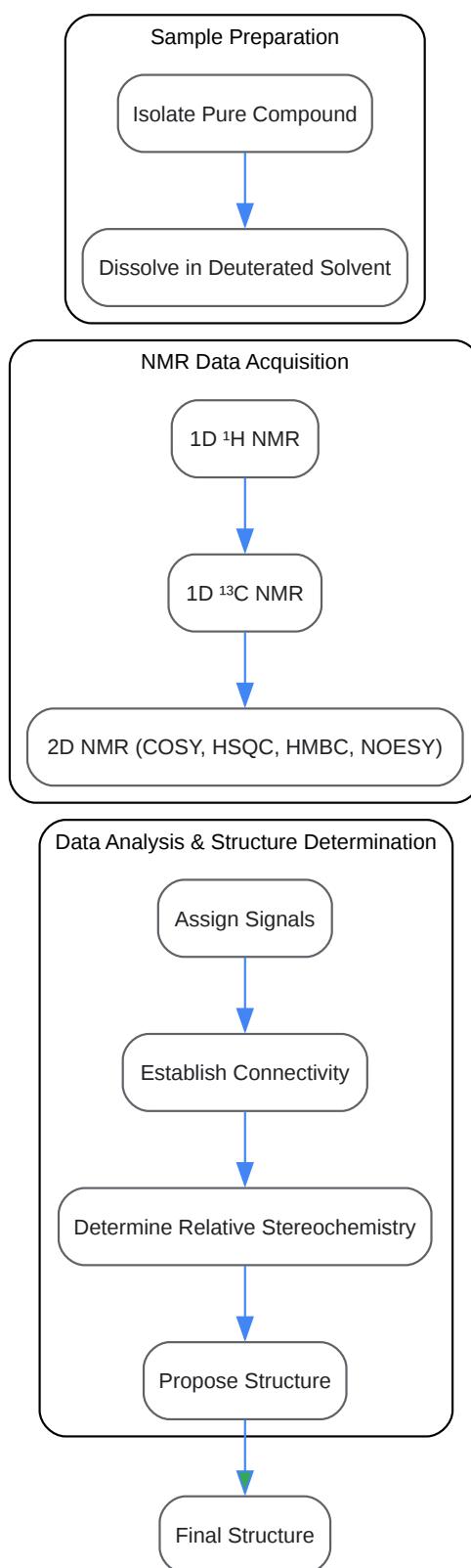
The absolute stereochemistry of **variecolin** has been determined to be (2S, 3S, 6R, 10S, 11R, 14S, 15R, 16S), featuring eight defined stereocenters.^[3] This intricate three-dimensional

arrangement is crucial for its biological activity.

Key Structural Features:

- Core Skeleton: A novel tetracyclic system comprising a cyclooctane ring fused with cyclopentane and cyclohexane rings.
- Chiral Centers: Eight stereogenic centers contributing to its specific spatial conformation.
- Functional Groups: An aldehyde group, a ketone, and an isopropenyl substituent.

Diagram of **Variecolin**'s Chemical Structure

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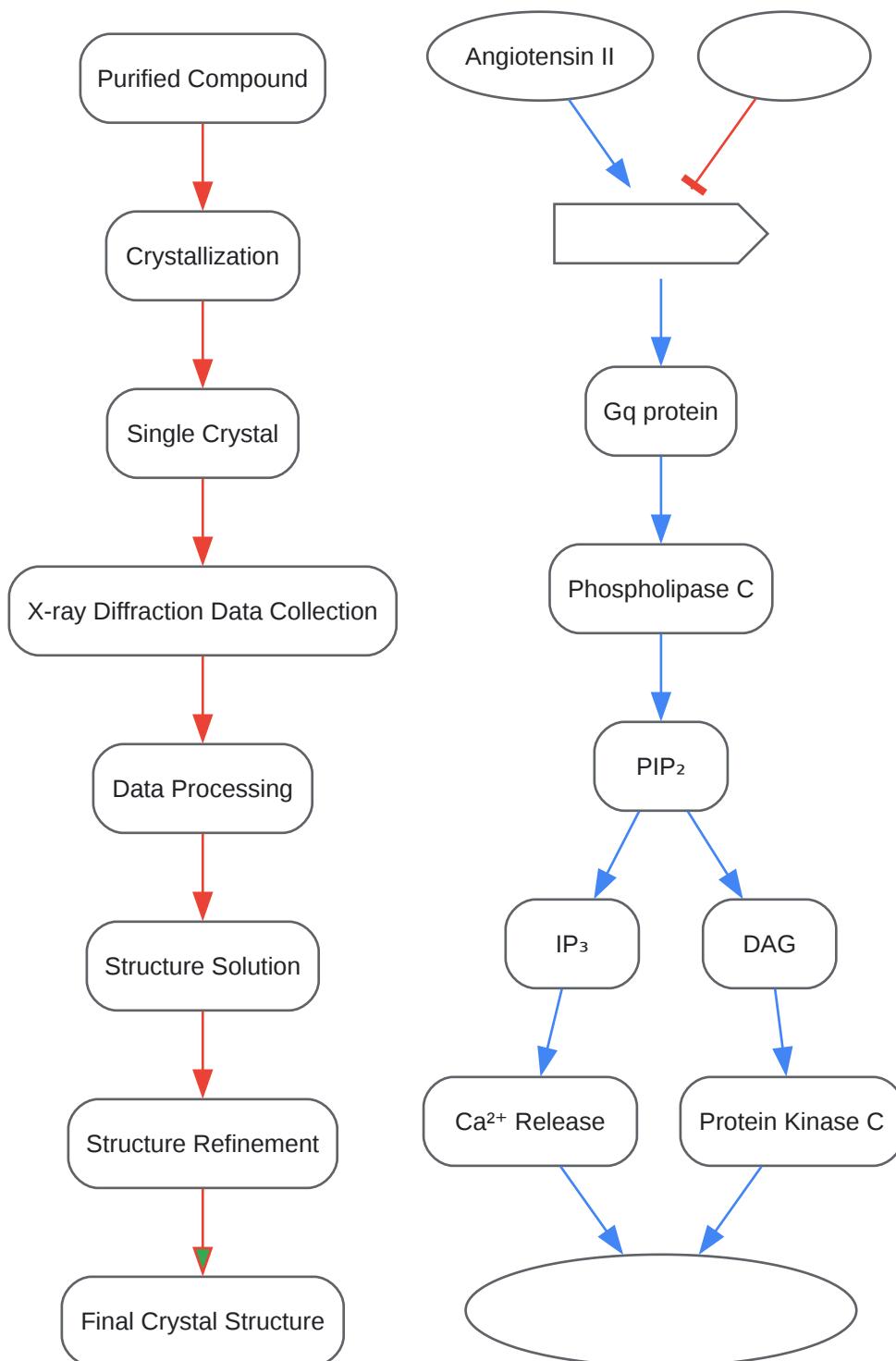
Caption: General workflow for the elucidation of a natural product structure using NMR spectroscopy.

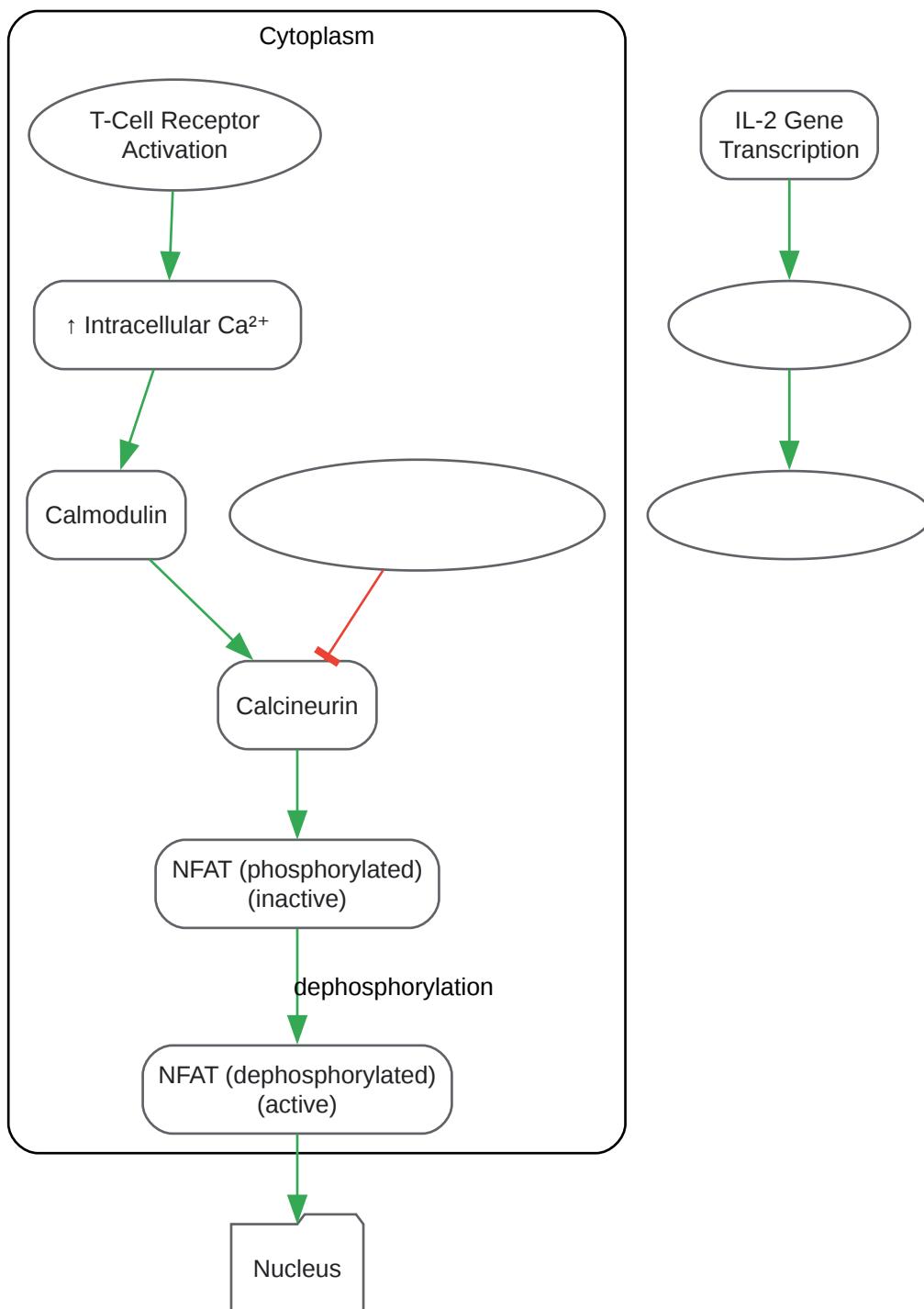
X-ray Crystallography

General Protocol for Single-Crystal X-ray Diffraction:

- Crystallization: High-quality single crystals of the compound are grown from a suitable solvent or solvent mixture by slow evaporation, vapor diffusion, or cooling. This is often the most challenging step.
- Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
- Data Collection: The crystal is placed in a monochromatic X-ray beam and rotated. The diffraction pattern is recorded on a detector. Data is collected over a range of orientations to obtain a complete dataset.
- Data Processing: The diffraction intensities are integrated, corrected for experimental factors, and merged to produce a unique set of reflections.
- Structure Solution: The initial phases of the structure factors are determined using direct methods or Patterson methods.
- Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors.
- Structure Validation: The final structure is validated to ensure its chemical and geometric sensibility.

Workflow for X-ray Crystallography





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